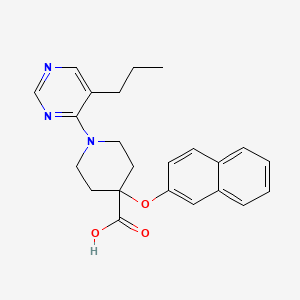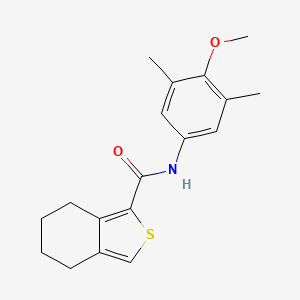![molecular formula C20H27N3O3 B5567794 2-allyl-N-(2-methoxyphenyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5567794.png)
2-allyl-N-(2-methoxyphenyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the family of diazaspiro[5.5]undecane derivatives, which are known for their varied pharmacological activities and synthetic versatility. The diazaspiro[5.5]undecane scaffold is a significant feature in medicinal chemistry, offering a unique combination of structural rigidity and functional diversity.
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives typically involves strategies such as Michael addition reactions, cyclizations, and condensations. For example, certain derivatives have been synthesized through reactions of 1,3-diaryl-2-propen-1-ones with barbituric acid under specific conditions, demonstrating the adaptability and reactivity of the core structure in synthetic chemistry (Ahmed et al., 2012).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives, including the 2-allyl-N-(2-methoxyphenyl) variant, often features significant conformational stability due to the spirocyclic framework. This stability influences their interaction with biological targets. Crystallographic studies can provide insights into the conformations, intermolecular interactions, and structural features critical for biological activity (Kirillov et al., 2010).
Chemical Reactions and Properties
The chemical reactions characteristic of the diazaspiro[5.5]undecane framework involve modifications at various positions of the core structure. These modifications can significantly alter the chemical properties and reactivity, enabling the exploration of new pharmacological activities and improving physicochemical properties for better drug-likeness (Parameswarappa & Pigge, 2011).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The conversion of ketones of heterocyclic spiro compounds having barbituric acid moieties into oxime derivatives has been explored, highlighting the chemical versatility of these compounds (Rahman et al., 2013).
- Research on diazaspirocycles includes the microwave-assisted solid-phase synthesis, demonstrating the effective annulation of primary amines with resin-bound bismesylates, indicative of the compounds' applicability in synthetic chemistry (Macleod et al., 2006).
- An efficient, catalyst-free synthesis approach for nitrogen-containing spiro heterocycles via a [5 + 1] double Michael addition reaction has been developed, showcasing a methodology for producing diazaspiro[5.5]undecane derivatives (Aggarwal et al., 2014).
Potential Therapeutic Applications
- Certain 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones have been studied for their antihypertensive effects, indicating the medical relevance of these compounds (Clark et al., 1983).
- The synthesis of 8-Aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones from 1,3-diaryl-2-propen-1-ones with barbituric acid underlines the structural diversity and potential for pharmacological activity of these spiro compounds (Ahmed et al., 2012).
Structural and Mechanistic Insights
- The electrochemistry of 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones in non-aqueous media has been investigated, showing the redox behavior and potential for further chemical modifications (Abou-Elenien et al., 1991).
- A study on the stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base-promoted [5+1] double Michael addition highlights the importance of stereochemistry in the functionalization and potential biological activity of these compounds (Islam et al., 2017).
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-3-oxo-2-prop-2-enyl-2,9-diazaspiro[5.5]undecane-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-3-12-23-15-20(9-8-18(23)24)10-13-22(14-11-20)19(25)21-16-6-4-5-7-17(16)26-2/h3-7H,1,8-15H2,2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGILGFAZKYJSNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC3(CCC(=O)N(C3)CC=C)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-allyl-N-(2-methoxyphenyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5567712.png)
![ethyl 2-[(4-morpholinylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5567720.png)
![5-methyl-3-{1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5567724.png)
![N-(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclohexyl)-1H-pyrazole-3-carboxamide](/img/structure/B5567731.png)
![N-[2-(dimethylamino)ethyl]-N'-(1-methyl-1H-indazol-6-yl)-N-(tetrahydrofuran-2-ylmethyl)urea](/img/structure/B5567743.png)
![4-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}thiomorpholine 1,1-dioxide](/img/structure/B5567747.png)

![1-[(2-fluorobenzyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5567755.png)

![N,N-dimethyl-1-{4-methyl-5-[1-(6-phenylpyridazin-3-yl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5567765.png)
![4-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]morpholine](/img/structure/B5567778.png)

![N-(3,5-dimethoxyphenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5567797.png)
![4-[(4-bromo-2,6-dimethylphenoxy)acetyl]morpholine](/img/structure/B5567800.png)